2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Palladium-Catalyzed Couplings: A significant application of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives is in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This method enables the synthesis of aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing the versatility of these compounds in organic synthesis (Suresh et al., 2013).
Chemical Synthesis and Properties
- Sulfenylation Reactions: These compounds participate in sulfenylation reactions. For instance, methylsulfenylation of 1-substituted pyrroles, including those with phenylsulfonyl groups, has been observed. Such reactions are vital in the synthesis of tri- and tetrasubstituted pyrroles (Gilow et al., 1991).
- Reactions with Nitriles: They react with nitriles to form various pyrrolo-pyridines, pyrazines, and other heterocyclic compounds, demonstrating their utility in creating diverse chemical structures (Davis et al., 1992).
- Crystal Structure Analysis: The crystal structure of related compounds, like dimethyl α-(2-benzyl-1-methyl-4-phenylsulfonylpyrrolo[3,4‐b]indol-3-yl)maleate, has been analyzed, providing insights into the molecular geometry and packing of such molecules (Govindasamy et al., 1999).
Synthesis of Heterocyclic Compounds
- Alkaline Cleavage and Ring Transformations: Alkaline cleavage of certain ketones with phenylsulfonyl groups leads to the formation of pyridines and pyrazoles, indicating the potential of these compounds in synthesizing new heterocyclic structures (Lempert-Sre´ter & Lempert, 1975).
- Catalysis in Michael Addition Reactions: Phenylsulfinylmethylpyrrolidine, a derivative, has shown efficiency as a catalyst in the Michael addition of cyclohexanone and cyclopentanone to nitroolefins (Singh et al., 2013).
Crystallography and Structural Analysis
- Structural Features in Crystallography: The crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reveals insights into intermolecular interactions and geometrical arrangements in these compounds (Selig et al., 2009).
Green Chemistry Applications
- Synthesis with Green Metrics: Modified synthesis methods for related compounds, considering green chemistry principles like atom economy and E-factor, are being developed. This reflects the growing importance of environmentally friendly approaches in chemical synthesis (Gilbile et al., 2017).
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-10-12-6-5-9-15-14(12)16(11)19(17,18)13-7-3-2-4-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQPALYDSJJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361241 | |
Record name | 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189089-83-6 | |
Record name | 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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